molecular formula C15H22O B12783721 (-)-Curlone CAS No. 87440-60-6

(-)-Curlone

Cat. No.: B12783721
CAS No.: 87440-60-6
M. Wt: 218.33 g/mol
InChI Key: JIJQKFPGBBEJNF-KBPBESRZSA-N
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Description

(-)-Curlone: is a naturally occurring sesquiterpene ketone found in various essential oils, particularly in the oils of certain plants like ginger and turmeric. It is known for its distinctive aroma and potential therapeutic properties. The compound has garnered interest due to its biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Curlone typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes or catalysts that facilitate the cyclization process. For example, the use of sesquiterpene synthase enzymes can lead to the formation of this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of essential oils from plants like ginger and turmeric, followed by purification processes such as distillation and chromatography. Advances in biotechnological methods, including microbial fermentation and genetic engineering, have also been explored to enhance the yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions: (-)-Curlone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: Substitution reactions can occur at the ketone group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include alcohols, acids, and various substituted derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, (-)-Curlone is used as a starting material for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of certain bacteria and reducing inflammation in various models.

Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Studies have indicated its potential in treating conditions like arthritis and certain infections due to its anti-inflammatory and antimicrobial properties.

Industry: In the industry, this compound is used in the formulation of fragrances and flavors. Its distinctive aroma makes it a valuable component in the production of perfumes and food additives.

Mechanism of Action

The mechanism of action of (-)-Curlone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and inhibition of microbial growth. The compound can interact with enzymes and receptors involved in these processes, leading to its observed biological activities.

Comparison with Similar Compounds

    Curcumin: Found in turmeric, curcumin shares some structural similarities with (-)-Curlone and exhibits anti-inflammatory and antioxidant properties.

    Gingerol: A major component of ginger, gingerol has similar biological activities, including anti-inflammatory and antimicrobial effects.

    Zingiberene: Another sesquiterpene found in ginger, zingiberene has comparable aromatic properties and biological activities.

Uniqueness of this compound: What sets this compound apart from these similar compounds is its unique ketone structure, which contributes to its distinctive aroma and specific biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

87440-60-6

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(6S)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14-/m0/s1

InChI Key

JIJQKFPGBBEJNF-KBPBESRZSA-N

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1

Origin of Product

United States

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